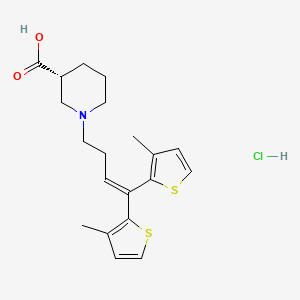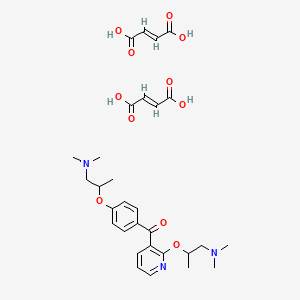
ZCL278
Descripción general
Descripción
ZCL278 es un compuesto de molécula pequeña que se dirige específicamente a la proteína homóloga 42 del control de la división celular (Cdc42). Cdc42 pertenece a la familia Rho de pequeñas GTPasas y juega un papel crucial en la regulación de diversas funciones celulares, incluyendo la morfología celular, la endocitosis, la migración y la progresión del ciclo celular .
Aplicaciones Científicas De Investigación
ZCL278 ha encontrado aplicaciones en varios campos científicos:
Mecanismo De Acción
ZCL278 inhibe Cdc42 al competir con GTP por la unión a la proteína. Al interrumpir los procesos mediados por Cdc42, afecta las funciones celulares basadas en actina. Los objetivos moleculares exactos y las vías descendentes involucradas requieren una mayor investigación .
Análisis Bioquímico
Biochemical Properties
ZCL278 has been shown to interact directly with Cdc42, inhibiting its functions with a Kd of 11.4 μM . This interaction disrupts the normal biochemical reactions involving Cdc42, which plays a crucial role in a variety of cellular functions, including cell morphology, endocytosis, migration, and cell cycle progression .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it suppresses Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (PC-3) without disrupting cell viability . It also disrupts Golgi organization, a prominent Cdc42-mediated subcellular event .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to Cdc42 and inhibiting its functions . This binding interaction disrupts the normal functioning of Cdc42, leading to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For example, in serum-starved Swiss 3T3 cells, this compound significantly reduces GTP-Cdc42 (nearly 80%) and disrupts the perinuclear accumulation of active Cdc42 after 1 hour of treatment .
Transport and Distribution
It is known that this compound directly binds to Cdc42 , which could potentially influence its distribution within the cell.
Subcellular Localization
It has been shown to disrupt Golgi organization, a prominent Cdc42-mediated subcellular event , suggesting that it may influence the subcellular localization of proteins involved in this process.
Métodos De Preparación
Rutas Sintéticas:
La ruta sintética para ZCL278 implica varios pasos. Desafortunadamente, los detalles específicos sobre la vía sintética no están fácilmente disponibles en la literatura. se sintetiza a través de reacciones químicas que conducen al compuesto final.
Condiciones de Reacción:
Las condiciones exactas de reacción (temperatura, disolventes, catalizadores, etc.) utilizadas en la síntesis de this compound permanecen sin revelar. Los investigadores suelen optimizar estas condiciones para lograr altos rendimientos y pureza.
Producción Industrial:
La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Está disponible principalmente como químico de investigación.
Análisis De Reacciones Químicas
ZCL278 se somete a varias reacciones químicas, aunque los estudios detallados son escasos. Aquí hay algunas ideas:
Tipos de Reacciones:
Reactivos y Condiciones Comunes:
Productos Principales:
Comparación Con Compuestos Similares
ZCL278 destaca por su selectividad para Cdc42. las comparaciones directas con otros compuestos similares son desafiantes debido a la limitada información disponible. Los investigadores continúan explorando sus propiedades únicas.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDWYDHEBCGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)



